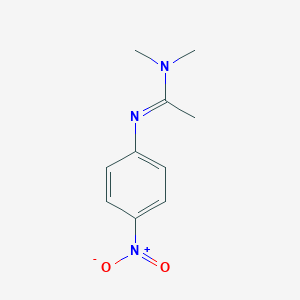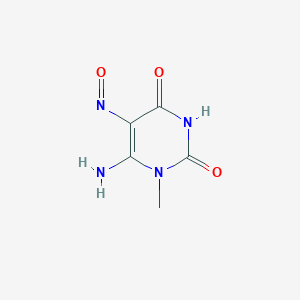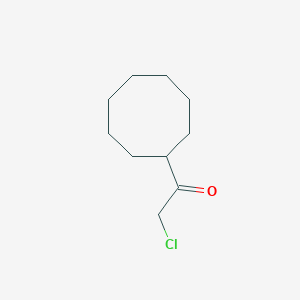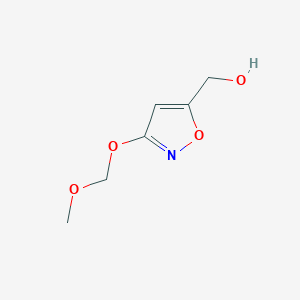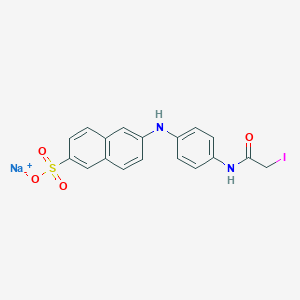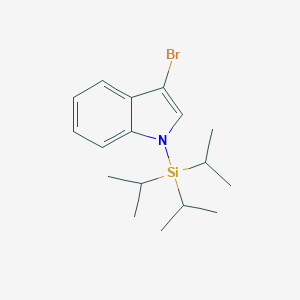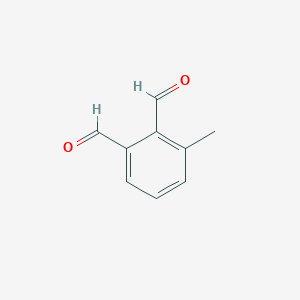
3-Methylphthalaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylphthalaldehyde (3-MPA) is an organic compound with the chemical formula C9H8O2. It is a yellow crystalline solid that is widely used in scientific research as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in biological systems.
Wirkmechanismus
Target of Action
3-Methylphthalaldehyde is a chemical compound with the molecular formula C9H8O2 . . The identification of a compound’s primary targets is a crucial step in understanding its mechanism of action
Mode of Action
The mode of action of a compound refers to how it interacts with its targets to exert its effects . As of now, the specific mode of action of 3-Methylphthalaldehyde is not well-documented. Understanding the interaction between 3-Methylphthalaldehyde and its targets would provide valuable insights into the resulting changes in biological processes.
Biochemical Pathways
Biochemical pathways involve a series of chemical reactions occurring within a cell. In these pathways, the product of one reaction serves as the substrate for the next It’s worth noting that phthalates, a group of compounds structurally similar to 3-methylphthalaldehyde, have been reported to be degraded by a wide variety of microorganisms under various conditions .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methylphthalaldehyde as a fluorescent probe for detecting ROS in biological systems are its high sensitivity and specificity. It can detect ROS at concentrations as low as nanomolar levels. Additionally, it is easy to use and does not require any specialized equipment. However, the limitations of using 3-Methylphthalaldehyde include its limited solubility in aqueous solutions and its sensitivity to pH changes. Therefore, it is important to carefully optimize the experimental conditions to ensure accurate and reliable results.
Zukünftige Richtungen
There are several future directions for the use of 3-Methylphthalaldehyde in scientific research. One potential application is in the development of new therapies for diseases associated with oxidative stress. By detecting ROS in biological systems, 3-Methylphthalaldehyde can help identify potential targets for drug development. Additionally, 3-Methylphthalaldehyde can be used in the development of new diagnostic tools for diseases associated with oxidative stress. Finally, the synthesis of new derivatives of 3-Methylphthalaldehyde with improved solubility and sensitivity could lead to the development of even more sensitive and specific probes for detecting ROS in biological systems.
Conclusion:
In conclusion, 3-Methylphthalaldehyde is a valuable tool for scientific research in the field of oxidative stress. Its high sensitivity and specificity make it an ideal fluorescent probe for detecting ROS in biological systems. While there are limitations to its use, careful optimization of experimental conditions can ensure accurate and reliable results. Looking forward, there are several exciting future directions for the use of 3-Methylphthalaldehyde in scientific research, including the development of new therapies and diagnostic tools for diseases associated with oxidative stress.
Synthesemethoden
The synthesis of 3-Methylphthalaldehyde can be achieved through the oxidation of 3-methylphthalide with potassium permanganate in the presence of sulfuric acid. The reaction yields 3-Methylphthalaldehyde as a yellow crystalline solid with a melting point of 89-91°C. The purity of the compound can be improved through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Naturprodukten
3-Methylphthalaldehyd wird bei der Synthese von 3-substituierten Phthaliden verwendet, die eine entscheidende Rolle bei der Entwicklung von biologisch aktiven Naturprodukten spielen . Diese Moleküle sind aufgrund ihrer faszinierenden biologischen Aktivität von großer Bedeutung .
Entwicklung neuer Forschungsmethoden
In jüngster Zeit wurde ein großer Schwerpunkt auf neu entwickelte Forschungsmethoden für die Synthese racemischer und chiraler 3-substituierter Phthalide gelegt . Diese neuen Ansätze sind unerlässlich für die Entwicklung neuartiger und eleganter Strategien für die Synthese von Phthalid-basierten oder ähnlichen Molekülarbeiten mit breiterem Substratspektrum und höheren Stereoselektivitäten .
Vorläufer für die Synthese von Naturprodukten und deren Analoga
This compound wird als Vorläufer für die Synthese von Naturprodukten und deren Analoga verwendet . Dies macht es zu einer wertvollen Verbindung im Bereich der organischen Chemie.
Herstellung von abbaubaren Polymeren
This compound wird bei der Herstellung von abbaubaren Polymeren verwendet . Diese Polymere können immer wieder chemisch recycelt werden, wodurch ihre Umweltauswirkungen verringert werden .
Abstimmung von thermischen, physikalischen und chemischen Eigenschaften von Materialien
Der Einfluss der Substitution auf die physikalischen und chemischen Eigenschaften von Polyphthalaldehyd-Derivaten wurde untersucht . Es wurde festgestellt, dass eine durchdachte Wahl von Substituenten zu Materialien mit einem breiten Bereich von Decktemperatur- und Zersetzungstemperaturen führt .
Anwendungen in der Lithographie, der gesteuerten Freisetzung und der transienten Elektronik
Depolymerisierbare Polymere, wie z. B. die von this compound abgeleiteten, haben wichtige Anwendungen in Bereichen wie Lithographie, gesteuerte Freisetzung und transiente Elektronik <svg class="icon" height="16" p-id="1735" t="
Eigenschaften
IUPAC Name |
3-methylphthalaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKWUQPMNHINIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597277 |
Source


|
| Record name | 3-Methylbenzene-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147119-69-5 |
Source


|
| Record name | 3-Methylbenzene-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

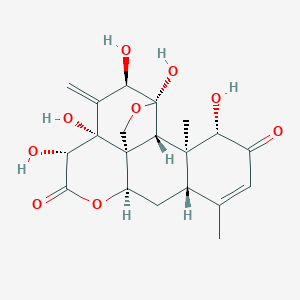
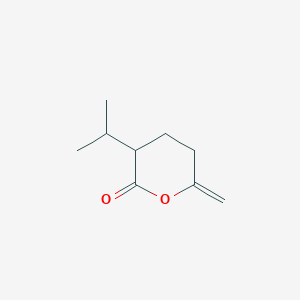


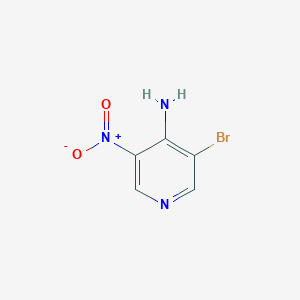

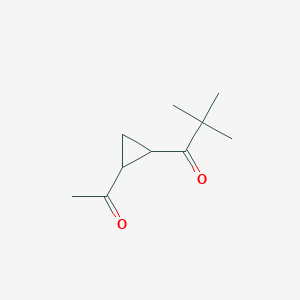
![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
